molecular formula C9H8N2O2 B11911700 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid CAS No. 1330750-70-3

3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B11911700
CAS No.: 1330750-70-3
M. Wt: 176.17 g/mol
InChI Key: QOBRIYJGTUYPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the cyclization of a suitable imidazole derivative with a pyridine carboxylic acid derivative. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its wide range of applications in medicinal chemistry.

    Imidazo[4,5-b]pyridine:

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its activity against multidrug-resistant tuberculosis.

Uniqueness: 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific structural configuration and the presence of a carboxylic acid group at the 7-position

Properties

CAS No.

1330750-70-3

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methylimidazo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8/h2-5H,1H3,(H,12,13)

InChI Key

QOBRIYJGTUYPSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.